molecular formula C18H21BrN4O2S B4300741 7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4300741
M. Wt: 437.4 g/mol
InChI Key: WDCWEQXMZCEUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a small molecule inhibitor of a protein kinase, which is involved in several cellular processes such as cell growth, differentiation, and apoptosis. The compound has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Mechanism of Action

7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a small molecule inhibitor of a protein kinase called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in several cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of GSK-3 by 7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione leads to the activation of several signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several biochemical and physiological effects. It has been reported to inhibit the proliferation and induce apoptosis of cancer cells, reduce inflammation in animal models of inflammatory disorders, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for GSK-3. This allows researchers to study the specific effects of GSK-3 inhibition on cellular processes. However, one limitation is its low solubility in water, which can make it difficult to use in some experimental systems.

Future Directions

There are several future directions for the study of 7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is the development of more potent and selective inhibitors of GSK-3. Another direction is the study of the compound's potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, the compound's effects on other signaling pathways and cellular processes could be studied to further understand its mechanism of action.

Scientific Research Applications

Studies have shown that 7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has potential therapeutic applications in various diseases. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory disorders. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

7-[(4-bromophenyl)methyl]-8-butylsulfanyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2S/c1-4-5-10-26-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)11-12-6-8-13(19)9-7-12/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCWEQXMZCEUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromobenzyl)-8-(butylsulfanyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-(4-bromobenzyl)-8-(butylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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